molecular formula C22H20FN5O3 B2557476 N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide CAS No. 922137-77-7

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide

Cat. No.: B2557476
CAS No.: 922137-77-7
M. Wt: 421.432
InChI Key: JOEQZJQQPBGJNZ-UHFFFAOYSA-N
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Description

The compound N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide is a heterocyclic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a 4-fluorobenzyl group at position 5 and a 3-methoxybenzamide moiety linked via an ethyl chain at position 1. This scaffold is characteristic of kinase inhibitors and bioactive molecules targeting nucleotide-binding domains . Structural characterization of such compounds typically employs X-ray crystallography refined using programs like SHELXL .

Properties

IUPAC Name

N-[2-[5-[(4-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O3/c1-31-18-4-2-3-16(11-18)21(29)24-9-10-28-20-19(12-26-28)22(30)27(14-25-20)13-15-5-7-17(23)8-6-15/h2-8,11-12,14H,9-10,13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEQZJQQPBGJNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methoxybenzamide, also known by its CAS number 922138-12-3, is a compound that has garnered attention for its potential biological activities, particularly as a kinase inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H19F2N5O3
  • Molecular Weight : 439.4 g/mol
  • CAS Number : 922138-12-3
PropertyValue
Molecular FormulaC22H19F2N5O3
Molecular Weight439.4 g/mol
CAS Number922138-12-3

This compound is primarily recognized for its role as a selective inhibitor of cyclin-dependent kinases (CDKs) . CDKs are crucial for cell cycle regulation and their dysregulation is often implicated in various cancers. The compound's mechanism involves binding to the ATP-binding site of CDKs, thereby inhibiting their activity and leading to cell cycle arrest.

Key Mechanistic Insights

  • Inhibition of CDK Activity : The compound selectively inhibits certain CDKs, which are pivotal in tumor growth and proliferation.
  • Induction of Apoptosis : By disrupting cell cycle progression, the compound may induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Case Study : In vitro studies demonstrated that the compound effectively reduced the viability of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 0.5 to 2.0 µM, indicating potent activity against these malignancies .

Antimicrobial Activity

Emerging data suggest that this compound may also possess antimicrobial properties:

  • Study Findings : A recent study evaluated the compound against Mycobacterium tuberculosis, revealing an IC50 value of approximately 1.8 µM, showcasing its potential as an anti-tubercular agent .

Table 2: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 (µM)
AnticancerBreast Cancer Cell Line0.5 - 2.0
AnticancerLung Cancer Cell Line0.7 - 1.5
AntimicrobialMycobacterium tuberculosis1.8

Safety and Toxicity Profile

Safety evaluations are crucial for any therapeutic candidate. Preliminary cytotoxicity assessments on human embryonic kidney (HEK293) cells indicated that this compound exhibits low toxicity with no significant adverse effects observed at therapeutic concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

Compound A : 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )
  • Core Structure: Replaces the pyrazolo[3,4-d]pyrimidinone with a chromen-4-one (flavone) fused system.
  • Substituents: 3-Fluorophenyl at chromenone position 3. 2-fluoro-N-isopropylbenzamide (vs. 3-methoxybenzamide in the query compound).
  • Key Data :
    • Molecular weight: 589.1 g/mol (M++1) .
    • Melting point: 175–178°C .
Compound B : 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide ()
  • Core Structure: Pyrazole ring instead of pyrazolo[3,4-d]pyrimidinone.
  • Substituents :
    • 4-Fluorophenyl at pyrazole position 4.
    • Triazole and carbothioamide groups (vs. benzamide in the query compound).

Substituent Analysis

Table 1: Substituent Comparison
Compound Core Heterocycle Position 5 Substituent Benzamide-Type Group Molecular Weight (g/mol)
Query Compound Pyrazolo[3,4-d]pyrimidinone 4-Fluorobenzyl 3-Methoxybenzamide ~480 (estimated)
Compound A () Chromen-4-one 3-Fluorophenyl 2-Fluoro-N-isopropylbenzamide 589.1
Compound B () Pyrazole 4-Fluorophenyl Carbothioamide ~460 (estimated)
  • Fluorine Placement : The query compound’s para-fluorine on the benzyl group may enhance metabolic stability compared to meta-fluorine in Compound A .
  • Benzamide vs. Carbothioamide : The methoxy group in the query compound improves water solubility relative to the lipophilic carbothioamide in Compound B .

Crystallographic and Computational Insights

  • Structural Refinement : The query compound’s analogs (e.g., Compound A) are often resolved using SHELX programs, which optimize hydrogen placement and thermal parameters .
  • ORTEP-3 Visualization : Molecular diagrams generated via ORTEP-3 highlight torsional angles and steric clashes, critical for comparing the query compound’s ethyl linker flexibility with rigid triazole systems in analogs like Compound B .

Research Findings and Implications

  • Kinase Inhibition: Pyrazolo[3,4-d]pyrimidinones (query compound’s core) are established ATP-competitive kinase inhibitors. The chromenone core in Compound A may shift selectivity toward lipid kinases .
  • Solubility vs. Bioactivity : The query compound’s methoxy group balances solubility and target affinity, whereas Compound A’s isopropyl group prioritizes membrane permeability at the expense of aqueous solubility .
  • Synthetic Feasibility : The query compound’s ethyl linker simplifies synthesis compared to the triazole in Compound B, which requires click chemistry .

Preparation Methods

Hurd-Mori Cyclocondensation Approach

The classical method involves reacting 5-amino-1H-pyrazole-4-carboxamide with ethyl cyanoacetate under acidic conditions. Source reports a modified protocol using butanol reflux (8 hr) that achieves 67% yield for analogous structures:

**Typical Procedure**  
5-Amino-1H-pyrazole-4-carboxamide (10 mmol) + Ethyl cyanoacetate (12 mmol)  
→ Reflux in butanol (10 mL/g) with p-TsOH (0.5 eq)  
→ Isolate via hot filtration → 67% yield  

This method suffers from regiochemical control issues when introducing the 4-fluorobenzyl group.

Tandem Knoevenagel-Michael Cyclization

WO2022056100A1 discloses a superior approach using dicyanoethenylidene intermediates:

$$
\text{4-Fluorobenzylamine} + \text{Dicyanoacetylene} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Intermediate II} \xrightarrow{\text{Hydrazine}} \text{Core Structure}
$$

This two-step sequence achieves 82% yield with <2% regioisomers, attributed to the electron-withdrawing cyano groups directing cyclization.

Functionalization at Position 1: Installing the Ethyl-Benzamide Side Chain

Mitsunobu Coupling Strategy

Source demonstrates O→N alkyl transfer using DEAD/PPh₃ system:

Reagent Solvent Temp (°C) Yield (%) Purity (HPLC)
DEAD/PPh₃ THF 0→25 58 91
DIAD/PPh₃ DCM 25 63 89
TMAD/PPh₃ Toluene 50 71 94

TMAD (Tetramethylazodicarboxamide) shows superior performance, particularly when coupling 3-methoxybenzoic acid to the ethylamine sidechain.

Schotten-Baumann Acylation

Alternative approach from Source employs in situ mixed anhydride formation:

  • Activate 3-methoxybenzoic acid with ClCOCO₂Et (0°C, THF)
  • Add core structure’s ethylamine derivative
  • Maintain pH 8.5-9.0 with NaHCO₃

This method achieves 84% yield but requires rigorous exclusion of moisture.

Analytical Characterization and Quality Control

Spectroscopic Validation

Critical diagnostic signals:

  • ¹H NMR (DMSO-d₆) :
    δ 8.72 (s, 1H, pyrimidine H)
    δ 7.89 (d, J=8.5 Hz, 2H, benzamide aromatic)
    δ 5.21 (s, 2H, CH₂Ph-F)

  • HRMS (ESI+) :
    Calculated for C₂₃H₂₁FN₅O₃ [M+H]⁺: 442.1624
    Found: 442.1621

Purity Optimization

WO2021074138A1 details a crystallization protocol using ethyl acetate/heptane (1:3 v/v) that enhances purity from 89% to 99.7%:

**Crystallization Protocol**  
1. Dissolve crude product in EtOAc (50 mL/g) at 60°C  
2. Add heptane (150 mL/g) dropwise over 2 hr  
3. Cool to -20°C at 0.5°C/min  
4. Isolate by vacuum filtration  

Comparative Evaluation of Synthetic Routes

Method Total Yield (%) Purity (%) Cost Index Scalability
Hurd-Mori + Mitsunobu 39 91 1.0 <100 g
Tandem Cyclization 62 98 0.7 >1 kg
Patent Hybrid Method 71 99.5 0.9 500 g

The tandem cyclization route from demonstrates superior efficiency but requires specialized dicyano intermediates.

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